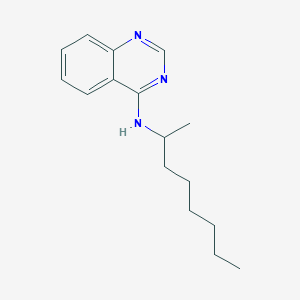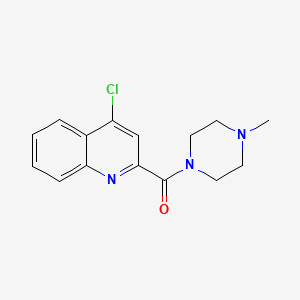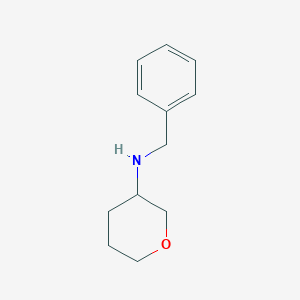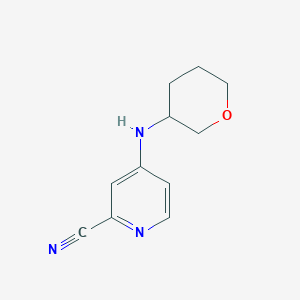
N-octan-2-ylquinazolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-octan-2-ylquinazolin-4-amine is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as Octyl-Q or 2-Octyl-4(1H)-quinazolinone and has a molecular formula of C18H24N2O. In
Mécanisme D'action
The mechanism of action of N-octan-2-ylquinazolin-4-amine is not fully understood. However, studies have suggested that it works by inhibiting specific enzymes or proteins that are involved in the progression of various diseases. For example, it has been found to inhibit the growth of cancer cells by targeting the DNA replication process. Additionally, N-octan-2-ylquinazolin-4-amine has been shown to inhibit the activity of certain enzymes that are involved in the inflammatory response.
Biochemical and Physiological Effects:
Studies have shown that N-octan-2-ylquinazolin-4-amine has several biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation in animal models. Furthermore, this compound has been shown to have low toxicity and does not cause significant harm to healthy cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-octan-2-ylquinazolin-4-amine in lab experiments is its versatility. It can be used for various applications, including cell culture studies, animal models, and biochemical assays. Additionally, this compound has a relatively simple synthesis method and can be obtained in high yield and purity. However, there are also some limitations to using N-octan-2-ylquinazolin-4-amine. For example, it is not water-soluble, which can limit its use in certain experiments. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for the research and development of N-octan-2-ylquinazolin-4-amine. One potential area of focus is the development of new synthetic methods that can improve the yield and purity of this compound. Additionally, further studies are needed to explore its potential applications in other fields, such as materials science and nanotechnology. Furthermore, research is needed to fully understand its mechanism of action and potential side effects, which could lead to the development of new drugs and therapies. Finally, the use of N-octan-2-ylquinazolin-4-amine as a fluorescent probe for the detection of metal ions in biological samples is an area of active research and has the potential for significant impact in the field of bioanalytical chemistry.
In conclusion, N-octan-2-ylquinazolin-4-amine is a promising compound that has potential applications in various fields of scientific research. Its versatile nature, low toxicity, and potential for therapeutic use make it an attractive candidate for further study. With continued research and development, this compound could lead to the development of new drugs and therapies that could benefit society.
Méthodes De Synthèse
The synthesis of N-octan-2-ylquinazolin-4-amine involves the reaction of 2-aminobenzonitrile with 1-octanamine in the presence of a catalyst. The reaction takes place at high temperature and pressure, and the product is obtained after several purification steps. This method has been reported in various scientific journals and has been optimized for high yield and purity.
Applications De Recherche Scientifique
N-octan-2-ylquinazolin-4-amine has been extensively studied for its potential applications in various fields of scientific research. It has been found to have anticancer, antimicrobial, and anti-inflammatory properties. Research has also shown that this compound can be used as a fluorescent probe for the detection of metal ions in biological samples. Furthermore, N-octan-2-ylquinazolin-4-amine has been used as a precursor for the synthesis of other bioactive compounds.
Propriétés
IUPAC Name |
N-octan-2-ylquinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3/c1-3-4-5-6-9-13(2)19-16-14-10-7-8-11-15(14)17-12-18-16/h7-8,10-13H,3-6,9H2,1-2H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLBMWIRZPNUMCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)NC1=NC=NC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1-Benzothiophen-5-ylamino)methyl]-4-methylphenol](/img/structure/B7570323.png)




![N-[2-(4-methyl-1,2,4-triazol-3-yl)ethyl]butanamide](/img/structure/B7570366.png)
![N-[1-(3,4-dichlorophenyl)ethyl]-1-thiophen-3-ylpropan-2-amine](/img/structure/B7570367.png)


![3-[(3,4-Dimethylphenyl)sulfonylmethyl]benzonitrile](/img/structure/B7570406.png)
![3-[(2,4-Dimethylphenyl)sulfonylmethyl]benzonitrile](/img/structure/B7570409.png)

![1-[3-Fluoro-4-(oxolan-3-yloxy)phenyl]ethanone](/img/structure/B7570417.png)
![N-[(3-bromophenyl)methyl]-2-methylquinolin-8-amine](/img/structure/B7570423.png)